molecular formula C7H7N3O B1592667 (1H-Imidazo[4,5-b]pyridin-7-yl)methanol CAS No. 912451-71-9

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Cat. No.: B1592667
CAS No.: 912451-71-9
M. Wt: 149.15 g/mol
InChI Key: HTZLGWDAFVWCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a methanol group attached at the 7th position. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the methanol group. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the imidazo[4,5-b]pyridine core can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it modulates the activity of the GABA A receptor, which plays a crucial role in the central nervous system . This modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-3-5-1-2-8-7-6(5)9-4-10-7/h1-2,4,11H,3H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZLGWDAFVWCKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1CO)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632689
Record name (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912451-71-9
Record name (1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.